2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole nucleus, bromination, and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 2-{8-chloro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
- 2-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
- 2-{8-iodo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
Uniqueness
The uniqueness of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide lies in its specific substituents and the resulting biological activities. The presence of the bromine atom and the acetamide group can significantly influence the compound’s reactivity, binding affinity, and overall biological effects compared to other similar compounds.
Properties
IUPAC Name |
2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)11-17(26)22-9-8-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAKUDRMRZPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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